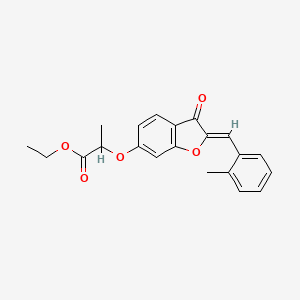

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Descripción general

Descripción

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its complex structure, which includes a benzofuran ring, a methylbenzylidene group, and an ethyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methylbenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Esterification: The final step is the esterification of the resulting compound with ethyl bromoacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Amines, thiols, and other nucleophiles

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amides, thioesters

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula of (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is . The synthesis typically involves multi-step organic reactions starting from readily available benzaldehyde derivatives and ethyl propanoate. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Biological Activities

Anticancer Properties

Research indicates that compounds similar to this compound possess anticancer properties. Studies have demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, related compounds have shown effectiveness against breast and colon cancer cells in vitro.

Anti-inflammatory Effects

The benzofuran moiety is linked to anti-inflammatory activity. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Pharmacological Studies

Pharmacological studies are essential for elucidating the mechanisms of action of this compound. Techniques such as molecular docking studies and enzyme inhibition assays can provide insights into its interactions with biological targets. For example, docking studies have indicated potential binding affinities to enzymes involved in cancer progression .

Several case studies highlight the potential applications of compounds similar to this compound:

-

Study on Anticancer Activity

A study evaluated a series of benzofuran derivatives for their ability to inhibit cancer cell growth. The results showed that certain modifications to the benzofuran ring enhanced anticancer activity significantly compared to unmodified compounds . -

Inflammation Inhibition

Another investigation focused on the anti-inflammatory effects of related compounds in animal models of arthritis. The findings indicated a marked reduction in joint swelling and pain when treated with these compounds, suggesting their potential use in managing inflammatory conditions .

Mecanismo De Acción

The mechanism of action of (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-(2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- Methyl 2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Uniqueness

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is unique due to the presence of the (Z)-configuration, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Actividad Biológica

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound characterized by its unique structural features, which include an ethyl ester moiety and a benzofuran derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

Structural Characteristics

The compound features:

- An ethyl ester group.

- A benzofuran core, which is known for its diverse biological activities.

- A methoxybenzylidene substituent that may enhance its reactivity and biological interactions.

Antioxidant Properties

Research indicates that derivatives of benzofuran often exhibit significant antioxidant activity . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The structural characteristics of this compound suggest it may possess similar properties due to the presence of electron-donating groups that stabilize free radicals .

Antimicrobial Activity

Compounds with benzofuran rings have been reported to inhibit the growth of various bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways. Preliminary studies on related compounds indicate potential efficacy against both gram-positive and gram-negative bacteria .

Anticancer Properties

Certain benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. Mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

The structural features of this compound may contribute to these effects by interacting with specific cellular targets involved in cancer progression .

Case Study 1: Antioxidant Activity

A study examined the antioxidant capacity of various benzofuran derivatives using DPPH radical scavenging assays. Results indicated that compounds with similar structures to this compound exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

In vitro tests on related benzofuran derivatives demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. The studies highlighted the importance of the benzofuran structure in enhancing antimicrobial properties through membrane disruption mechanisms .

Case Study 3: Anticancer Mechanisms

A recent investigation into the anticancer effects of benzofuran derivatives revealed that certain compounds induced apoptosis in human breast cancer cells via the mitochondrial pathway. This finding underscores the potential for this compound to serve as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzoic Acid | Contains methoxy group; carboxylic acid | Antioxidant, anti-inflammatory |

| Benzofuran Derivatives | Similar benzofuran core | Antimicrobial, anticancer |

| Ethyl 4-methoxycinnamate | Ethyl ester; methoxy group on aromatic ring | Antioxidant, UV filter |

This table illustrates how this compound compares with other structurally similar compounds in terms of biological activity.

Propiedades

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-16-9-10-17-18(12-16)26-19(20(17)22)11-15-8-6-5-7-13(15)2/h5-12,14H,4H2,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHVUBFOZRDMMX-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.